CR4056 is a synthetic organic compound classified as an imidazoline-2 receptor ligand. It has garnered attention for its potent analgesic properties, particularly in the treatment of inflammatory and neuropathic pain. Developed by Rottapharm Biotech, this compound is notable for its selective binding to imidazoline receptors, specifically the I2 subtype, which distinguishes it from other analgesics that typically target opioid or non-opioid pathways. The compound has shown promise in various in vivo models, demonstrating efficacy in pain relief without the side effects commonly associated with traditional analgesics.
CR4056 is categorized under synthetic organic compounds and is recognized for its unique pharmacological profile. Its IUPAC name is 6-imidazol-1-yl-2-phenylquinazoline. The compound is primarily studied for its interaction with imidazoline receptors, particularly the I2 subtype, which plays a role in modulating pain perception and neuroprotection. Research indicates that CR4056 could potentially serve as a novel therapeutic agent for conditions such as osteoarthritis and other pain-related disorders .
The synthesis of CR4056 involves several steps, primarily focusing on the construction of the quinazoline backbone and the introduction of the imidazole moiety. The compound was synthesized by the Medicinal Chemistry Department of Rottapharm using established organic synthesis techniques.
The detailed synthetic pathway has not been publicly disclosed in full but involves standard methodologies employed in medicinal chemistry .
CR4056 has a complex molecular structure characterized by its quinazoline core and imidazole ring. The molecular formula is C16H15N3, with a molecular weight of approximately 265.31 g/mol.
The three-dimensional structure allows for specific interactions with target receptors, facilitating its analgesic effects .
CR4056 undergoes various chemical interactions primarily through its binding to imidazoline receptors. Key reactions include:
These interactions highlight CR4056's multifaceted role in biochemical pathways relevant to pain management.
The mechanism of action of CR4056 primarily involves its selective agonism at the I2 imidazoline receptor:
This mechanism underscores its potential as an analgesic agent with additional benefits in neuroprotection.
CR4056 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic application .
CR4056 has several promising applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3